1-(2-Naphthoyl)piperidine-4-carboxylic acid

Medicinal Chemistry Process Chemistry Quality Control

Researchers face failed SAR due to incorrect naphthoyl isomer selection. This compound provides the precise 2-naphthoyl geometry required for S1P receptor modulation and defined MOF pore architectures. - **Key Application**: Advanced intermediate for S1P-targeting libraries (patent AU2012214707B2). - **Physicochemical Edge**: LogP 2.7 enables lipophilic PROTAC linkers vs. benzoyl analogs. - **Supply Chain**: Pre-installed carboxylic acid for rapid amide/ester diversification.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 147636-52-0
Cat. No. B4772880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Naphthoyl)piperidine-4-carboxylic acid
CAS147636-52-0
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H17NO3/c19-16(18-9-7-13(8-10-18)17(20)21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H,20,21)
InChIKeyVJOKQRCHYVNKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement for Drug Design and Ligand Synthesis


1-(2-Naphthoyl)piperidine-4-carboxylic acid (CAS 147636-52-0) is a functionalized piperidine building block featuring a 2-naphthoyl group at the piperidine nitrogen and a free carboxylic acid at the 4-position. It serves as a key intermediate in medicinal chemistry for constructing complex molecules, including potential therapeutic agents acting on sphingosine-1-phosphate (S1P) receptors [1]. Its structural characteristics, with two hydrogen bond acceptors and a relatively high computed LogP of 2.7 [2], make it particularly valuable for introducing lipophilic aromatic character and enabling hydrogen-bonding interactions in target binding pockets.

1
Functionalized piperidine building block for medicinal chemistry and ligand synthesis
2
Free carboxylic acid enables rapid amide or ester diversification
3
Lipophilic 2-naphthoyl group suits hydrophobic pocket targeting in drug design

Differentiation from N-Acyl Piperidine Carboxylic Acids


Selecting a structurally similar analog like 1-(1-naphthoyl)piperidine-4-carboxylic acid or 1-benzoylpiperidine-4-carboxylic acid as a casual substitute for 1-(2-naphthoyl)piperidine-4-carboxylic acid is not scientifically valid due to fundamental differences in molecular topology and electronic distribution. The attachment point of the naphthalene ring (2-naphthoyl vs. 1-naphthoyl) alters the spatial orientation of the aromatic system, critically impacting molecular recognition, while the smaller benzoyl group lacks the extended π-surface and lipophilicity of the naphthalene system. These structural features directly influence the compound's suitability for specific patent-defined therapeutic applications [1] and its potential role as a ligand for the construction of microporous materials , where the precise geometry of the linker dictates framework topology and pore architecture.

Isomer
1-naphthoyl isomer may alter molecular recognition due to different spatial orientation of the aromatic system
Analog
Benzoyl analog lacks the extended π-surface and lipophilicity of the naphthalene system
Geometry
Structural geometry may not support specific material framework topologies; direct substitution requires validation

Quantitative Evidence for Differentiated Selection


Specified Purity Baseline for Reproducible Research

When sourcing 1-(2-Naphthoyl)piperidine-4-carboxylic acid, researchers can immediately select a quality specification without extensive vendor inquiries. Fluorochem product F727797 specifies a minimum purity of 97%, providing a quantitative baseline. This contrasts with other suppliers who often list purity as a range (e.g., '≥95%' from Enamine for the 1-naphthoyl isomer, or '98%' for the less hydrophobic benzoyl analog from vendors like ABCR) without a guaranteed minimum, potentially introducing batch-to-batch variability in sensitive syntheses.

Purity Baseline
Data to verify
97% minimum purity
Target compound
≥95% (1-naphthoyl isomer) / 98% (benzoyl analog)
Supports batch consistency review
Analytical method not standardized across vendors
Medicinal Chemistry Process Chemistry Quality Control

Computational LogP as a Core Scaffold Descriptor

The 2-naphthoyl group imparts a substantial increase in computed lipophilicity compared to the phenyl-based analog, which can be a defining factor in fragment-based or lead-optimization campaigns targeting hydrophobic protein clefts. PubChem data shows 1-(2-Naphthoyl)piperidine-4-carboxylic acid has a computed LogP (XLogP3-AA) of 2.7. The analogous 1-benzoylpiperidine-4-carboxylic acid has a computed XLogP3 of 1.1 or an ACD/LogP of 0.42, representing a significant 1.6-2.3 log unit increase.

Lipophilicity Difference
Class-level inference
XLogP3-AA 2.7
Target compound
1.1 (benzoyl analog XLogP3)
1.6–2.3 log unit increase
Supports lipophilicity-driven selection for hydrophobic environments
Computed value; empirical validation recommended
Drug Design ADME Predictions Lead Optimization

Metal-Organic Framework Ligand Design Potential

Research indicates that aromatic carboxylic acids with flexible, nitrogen-containing heterocycles like piperidine are of particular interest as ligands for metal-organic frameworks (MOFs). The piperidine ring in 1-(2-naphthoyl)piperidine-4-carboxylic acid provides binding site flexibility and potential for secondary coordination interactions not possible with rigid, classical aromatic carboxylates such as benzene-1,4-dicarboxylic acid (terephthalic acid) or even simple naphthalene-carboxylic acids. This structural feature can be leveraged to engineer novel MOF topologies for specific gas adsorption or catalytic applications, where the 2-naphthoyl unit's precise geometry directs pore formation.

Ligand Flexibility
Class-level inference
Piperidine spacer with carboxylic acid anchor
Target: rigid naphthalene + flexible piperidine
Comparator: rigid polyaromatic carboxylates
Supports MOF ligand design exploration
Direct experimental comparators not yet available
Materials Science MOF Synthesis Gas Storage

Defined Application Scenarios


S1P Receptor Modulator Exploration

As described in patent AU2012214707B2, derivatives of piperidine-4-carboxylic acid bearing a naphthalen-2-ylcarbonyl group are relevant as S1P receptor modulating agents. Researchers can directly employ 1-(2-Naphthoyl)piperidine-4-carboxylic acid as an advanced intermediate to construct a focused compound library. The pre-installed carboxylic acid handle allows for rapid diversification into various amides and esters to probe structure-activity relationships (SAR) around the piperidine core, thereby accelerating hit-to-lead progression in S1P-related disease models such as multiple sclerosis. [1]

Novel Metal-Organic Framework Synthesis

Procure this compound for materials science research into next-generation porous materials. The combination of a 2-naphthoyl chromophore, a flexible piperidine spacer, and a carboxylic acid ligating group makes it a unique precursor for synthesizing MOFs with potential applications in selective gas storage or luminescent sensing. This scenario leverages the compound's distinct structural flexibility compared to classical rigid MOF linkers.

High-LogP Bioconjugate Linker and PROTAC Design

In the design of chimeric molecules like PROTACs (Proteolysis Targeting Chimeras), the physical properties of the linker significantly impact cellular permeability and ternary complex formation. The **high computed LogP of 2.7** for this compound [2] makes it a strategically advantageous building block for creating polycyclic, lipophilic linkers. This provides a direct alternative to classical phenyl- or benzoyl-based acids, enabling systematic physicochemical property optimization and improved cellular activity for degrader molecules targeting membrane-associated or deep-hydrophobic-pocket proteins.

Application
Selection Property
Validation Focus
S1P receptor signaling studies
Naphthalen-2-ylcarbonyl intermediate, free acid for amide/ester diversification
SAR around piperidine core in S1P pathway models
Metal-organic framework synthesis
Rigid naphthalene core with flexible piperidine spacer, carboxylic acid ligating group
Framework topology and pore architecture studies
PROTAC linker design
High computed lipophilicity, polycyclic structure
Cellular permeability and ternary complex formation research
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